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molecular formula C16H16OS B8272781 (2,5-Dimethylphenyl)(2-(methylthio)phenyl)methanone

(2,5-Dimethylphenyl)(2-(methylthio)phenyl)methanone

Cat. No. B8272781
M. Wt: 256.4 g/mol
InChI Key: UYPLPQIYYJCMCM-UHFFFAOYSA-N
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Patent
US07807713B2

Procedure details

To a mixture of 1.2 g 2-(methylthio)benzoyl chloride (B) and 1.55 g AlCl3 at 0° C. was added slowly 20 ml DCM. The mixture was stirred 5 minutes at ambient temperature before 7.8 g p-xylene was added slowly. The reaction was stirred 30 minutes at ambient temperature before water was added slowly. The mixture was extracted with DCM (2×50 ml). The combined organic layer was washed with brine, dried over magnesium sulfate, filtered and concentrated. Flash silica chromatography (hexane:ethyl acetate 85:15) afforded 0.758 g product.
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
1.55 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
7.8 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[CH:11]=[CH:10][CH:9]=[CH:8][C:4]=1[C:5](Cl)=[O:6].[Al+3].[Cl-].[Cl-].[Cl-].C(Cl)Cl.[CH3:19][C:20]1[CH:21]=[CH:22][C:23]([CH3:26])=[CH:24][CH:25]=1>O>[CH3:19][C:20]1[CH:21]=[CH:22][C:23]([CH3:26])=[CH:24][C:25]=1[C:5]([C:4]1[CH:8]=[CH:9][CH:10]=[CH:11][C:3]=1[S:2][CH3:1])=[O:6] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
CSC1=C(C(=O)Cl)C=CC=C1
Name
Quantity
1.55 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C(Cl)Cl
Step Three
Name
Quantity
7.8 g
Type
reactant
Smiles
CC=1C=CC(=CC1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added slowly
ADDITION
Type
ADDITION
Details
was added slowly
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with DCM (2×50 ml)
WASH
Type
WASH
Details
The combined organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=C(C=C1)C)C(=O)C1=C(C=CC=C1)SC
Measurements
Type Value Analysis
AMOUNT: MASS 0.758 g
YIELD: CALCULATEDPERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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